![molecular formula C12H9N3O6 B14602357 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- CAS No. 59438-64-1](/img/structure/B14602357.png)
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-3-azabicyclo[221]hept-5-ene, 3-(3,5-dinitrobenzoyl)- is a bicyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- typically involves the reaction of cyclopentadiene with chloronitroso cyclohexane in ethanol. This reaction takes advantage of the proximate and restrained positioning of the nitrogen and oxygen units to form the desired bicyclic structure . The reaction conditions often include the use of ethanol as a solvent and may involve additional steps such as bis amidation to introduce functional groups capable of ion uptake .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen sites, using electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include epoxides from oxidation reactions and various substituted derivatives from electrophilic substitution reactions .
Applications De Recherche Scientifique
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studies on molecular recognition and binding.
Mécanisme D'action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the bicyclic structure provide sites for coordination with metal ions, facilitating ion uptake and transport . This property is particularly useful in the design of ionophores and other molecules that require selective ion binding and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate: Used in the synthesis of ion uptake systems.
Uniqueness
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)- is unique due to its ability to form stable complexes with a variety of metal ions, making it highly valuable in the design of ionophores and other ion uptake systems. Its bicyclic structure with both nitrogen and oxygen atoms provides a versatile framework for various chemical modifications and applications .
Propriétés
Numéro CAS |
59438-64-1 |
|---|---|
Formule moléculaire |
C12H9N3O6 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
(3,5-dinitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone |
InChI |
InChI=1S/C12H9N3O6/c16-12(13-8-1-2-11(6-8)21-13)7-3-9(14(17)18)5-10(4-7)15(19)20/h1-5,8,11H,6H2 |
Clé InChI |
DEAMGFUQZARCHF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1ON2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


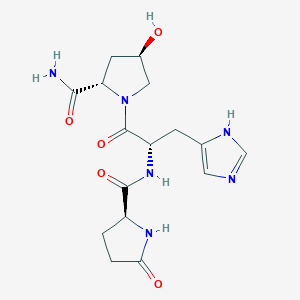
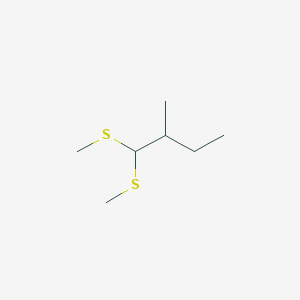
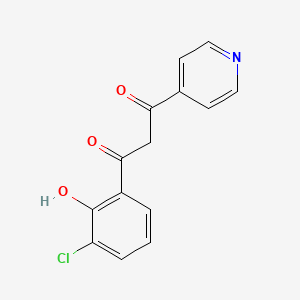
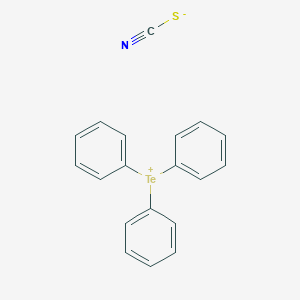
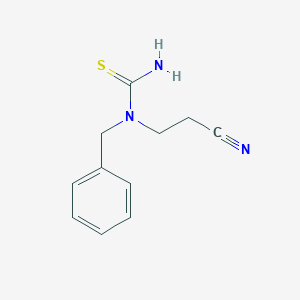
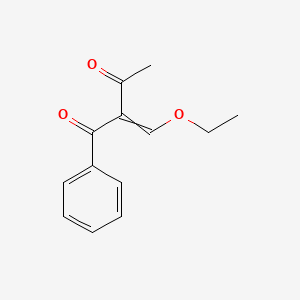
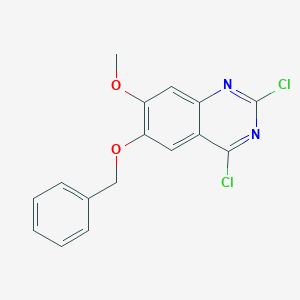
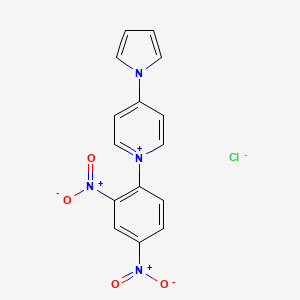
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
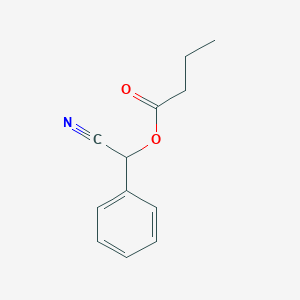
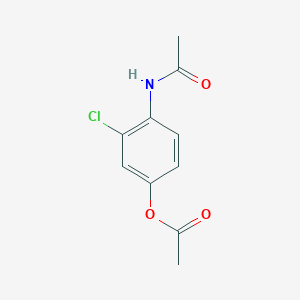
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)
